(6-(Ethylamino)pyridin-3-yl)boronic acid
Description
(6-(Ethylamino)pyridin-3-yl)boronic acid (CAS: 1313762-00-3) is a pyridine-based boronic acid derivative featuring an ethylamino substituent at the 6-position of the pyridine ring and a boronic acid group at the 3-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in organic synthesis, pharmaceutical development, and materials science . This compound is structurally tailored for applications in medicinal chemistry, particularly in the design of kinase inhibitors or neuroinflammatory modulators, as seen in related pyridinyl boronic acids .
Properties
Molecular Formula |
C7H11BN2O2 |
|---|---|
Molecular Weight |
165.99 g/mol |
IUPAC Name |
[6-(ethylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-2-9-7-4-3-6(5-10-7)8(11)12/h3-5,11-12H,2H2,1H3,(H,9,10) |
InChI Key |
WTGGJARSZGMIDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)NCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethylamino)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a functional group on the pyridine ring, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored due to its efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
(6-(Ethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The ethylamino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: For substitution reactions involving the ethylamino group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Boronic acids, including (6-(Ethylamino)pyridin-3-yl)boronic acid, have been studied for their anticancer properties. They can inhibit proteasomes, which play a critical role in regulating protein degradation and cell cycle progression. The compound's structural features allow it to interact with specific targets in cancer cells, potentially leading to the development of novel anticancer therapies.
Antimicrobial Properties
Research indicates that boronic acids possess antimicrobial activity against a range of pathogens. The ability of this compound to form reversible covalent bonds with diols enhances its potential as an antimicrobial agent. Studies have shown that derivatives of boronic acids can exhibit significant activity against drug-resistant bacterial strains, making them valuable candidates for developing new antibiotics .
Building Block in Drug Development
This compound serves as a versatile building block in the synthesis of various bioactive compounds. Its unique structure facilitates the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions, which are essential in pharmaceutical chemistry for creating diverse chemical libraries .
Sensor Development
Boronic acids are also utilized in the development of sensors for detecting sugars and other biomolecules due to their ability to form complexes with diols. This property can be harnessed to create sensitive detection systems in clinical diagnostics and environmental monitoring.
Synthesis and Application in Drug Discovery
A study demonstrated the synthesis of this compound through a palladium-catalyzed reaction, highlighting its utility as an intermediate in drug discovery . The compound was incorporated into various lead compounds that showed promising biological activity against cancer cell lines.
In vitro studies have assessed the biological activity of this compound against several bacterial strains, revealing its potential as an effective antimicrobial agent . The minimum inhibitory concentrations (MICs) were determined, showing efficacy comparable to established antibiotics.
Mechanism of Action
The mechanism of action of (6-(Ethylamino)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridinyl boronic acids exhibit diverse reactivity and applications depending on their substituents. Below is a comparative analysis of (6-(Ethylamino)pyridin-3-yl)boronic acid and structurally related analogs:
Structural and Functional Differences
*Calculated based on molecular formula C₇H₁₁BN₂O₂.
Spectral and Physical Properties
- NMR Data :
- Melting Points :
Research Findings and Limitations
- Bioactivity: Amino-substituted boronic acids show enhanced binding to biological targets compared to alkyl or aryl variants .
- Stability Challenges : Boronic acids with electron-donating groups (e.g., ethoxy) may form boroxines, necessitating anhydrous handling .
- Data Gaps: Limited melting point or solubility data for this compound in the provided evidence requires further experimental validation.
Biological Activity
(6-(Ethylamino)pyridin-3-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its applications in cancer therapy. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.
This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This characteristic is crucial for their interactions with biological molecules, particularly enzymes. The boronic acid functional group allows these compounds to act as inhibitors by binding to active site residues in target enzymes, thereby modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming covalent bonds with serine residues at the active site. This inhibition can disrupt metabolic pathways critical for cell survival and proliferation.
- Anticancer Activity : Studies have shown that boronic acids can interfere with signaling pathways involved in cancer cell growth. For instance, they may induce cell cycle arrest or apoptosis in cancer cells by inhibiting proteasomal activity.
Biological Activities
The biological activities of this compound are summarized in the following table:
Case Studies and Research Findings
- Anticancer Properties : A study published in Molecules highlighted that certain boronic acid derivatives, including this compound, exhibited significant inhibitory effects on cancer cell lines such as U266. The mechanism was linked to the inhibition of the proteasome pathway, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Antibacterial Activity : Research has demonstrated that this compound can act as a β-lactamase inhibitor, making it effective against multi-drug resistant bacterial strains. For example, it showed a Ki value of 0.004 µM against class C β-lactamases, indicating strong binding affinity .
- Inhibition of Viral Proteases : A recent study focused on the inhibitory effects of boronic acids on the main protease (Mpro) of SARS-CoV-2. Compounds similar to this compound displayed promising results in inhibiting Mpro activity, suggesting potential applications in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
